

Analytical methods for 3-Chloro-4-hydroxy-7-methoxyquinoline characterization

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *3-Chloro-4-hydroxy-7-methoxyquinoline*

CAS No.: *1203579-66-1*

Cat. No.: *B598194*

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Abstract

This Application Note provides a definitive protocol for the physicochemical and spectroscopic characterization of **3-Chloro-4-hydroxy-7-methoxyquinoline** (CAS 1203579-66-1). As a critical intermediate in the synthesis of advanced kinase inhibitors (e.g., Lenvatinib analogs) and selective estrogen receptor degraders (SERDs), the purity and structural integrity of this scaffold are paramount. This guide addresses the specific analytical challenges posed by the 4-hydroxyquinoline/4-quinolone tautomerism, low solubility, and regiochemical assignment of the chlorine substituent. We present a validated HPLC-UV-MS workflow, detailed NMR interpretation, and a decision-tree protocol for impurity profiling.

Introduction & Compound Profile

3-Chloro-4-hydroxy-7-methoxyquinoline is a halogenated heterocyclic scaffold.^{[1][2]} It is typically synthesized via the electrophilic chlorination of 7-methoxy-4-hydroxyquinoline using N-chlorosuccinimide (NCS).

Critical Analytical Insight: Researchers must recognize that this compound exists in a tautomeric equilibrium. In the solid state and in polar solvents (DMSO, MeOH), it predominantly adopts the 4-quinolone (oxo) form, not the 4-hydroxy form. Analytical methods must be designed to detect the oxo tautomer to avoid misinterpretation of NMR (N-H vs O-H) and IR (C=O vs C-OH) data.

Property	Specification
IUPAC Name	3-Chloro-7-methoxyquinolin-4(1H)-one
CAS Number	1203579-66-1
Molecular Formula	C ₁₀ H ₈ ClNO ₂
Molecular Weight	209.63 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Low in Water/ACN; Soluble in DMSO, DMF, hot MeOH
pKa (Predicted)	~10.5 (OH/NH acidic), ~2.5 (Basic N)

Structural Characterization & Spectroscopy

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d₆ is the mandatory solvent. Chloroform (CDCl₃) typically yields poor solubility and broad peaks due to hydrogen bonding aggregates.

¹H NMR Interpretation (400 MHz, DMSO-d₆):

- δ ~12.0 ppm (Broad s, 1H): N-H proton. Confirms the quinolone tautomer. (If it were the hydroxy tautomer, this would be a sharp OH, but the oxo form dominates).
- δ ~8.3 ppm (s, 1H): H-2 proton. This is the diagnostic signal. In the non-chlorinated precursor, H-2 and H-3 appear as doublets. The singlet here confirms substitution at C-3.
- δ ~8.0 ppm (d, J=9.0 Hz, 1H): H-5 proton (periproton, deshielded by carbonyl).

- δ ~7.0-7.1 ppm (m, 2H): H-6 and H-8 protons (shielded by the 7-OMe group).
- δ ~3.85 ppm (s, 3H): Methoxy group (-OCH₃).
- Missing Signal: The signal at ~6.0 ppm (H-3) present in the starting material must be absent.

Mass Spectrometry (LC-MS)

- Ionization: ESI (Positive Mode).
- Parent Ion: [M+H]⁺ = 210.0 (³⁵Cl) and 212.0 (³⁷Cl).
- Isotope Pattern: Distinctive 3:1 ratio of M : M+2 confirms mono-chlorination.
- Fragmentation: Loss of CH₃ (M-15) and CO (M-28) are common in quinolones.

Chromatographic Method Development (HPLC/UPLC)

Due to the amphoteric nature of the quinolone ring, pH control is essential to prevent peak tailing.

Protocol A: Purity & Impurity Profiling (Reverse Phase)

- Column: Phenomenex Kinetex C18 (100 mm x 4.6 mm, 2.6 μ m) or Waters XBridge BEH C18.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) – Keeps basic nitrogen protonated.
- Mobile Phase B: Acetonitrile (LC-MS grade).
- Flow Rate: 1.0 mL/min.
- Column Temp: 40°C.
- Detection: UV at 254 nm (aromatic backbone) and 320 nm (conjugated system).

Gradient Table:

Time (min)	%A (Buffer)	%B (ACN)	Comment
0.0	95	5	Equilibration
10.0	40	60	Elution of polar impurities
15.0	5	95	Wash lipophilic dimers
18.0	5	95	Hold

| 18.1 | 95 | 5 | Re-equilibration |

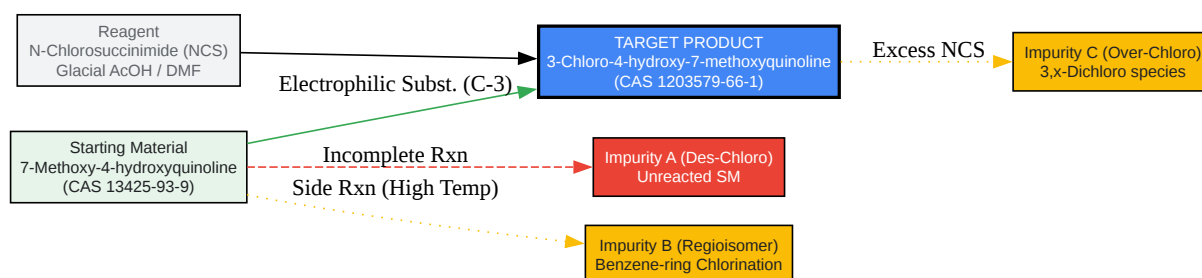
Impurity Markers:

- Starting Material (RRT ~0.8): 7-methoxy-4-hydroxyquinoline (Des-chloro).
- Regioisomer (RRT ~1.1): Chlorination on the benzene ring (rare with NCS, possible with Cl₂ gas).
- Over-chlorinated (RRT ~1.3): 3,x-dichloro derivative.

Visual Workflows (Graphviz)

Figure 1: Synthesis & Impurity Origin Pathway

This diagram maps the formation of the target compound and potential critical quality attributes (CQAs).

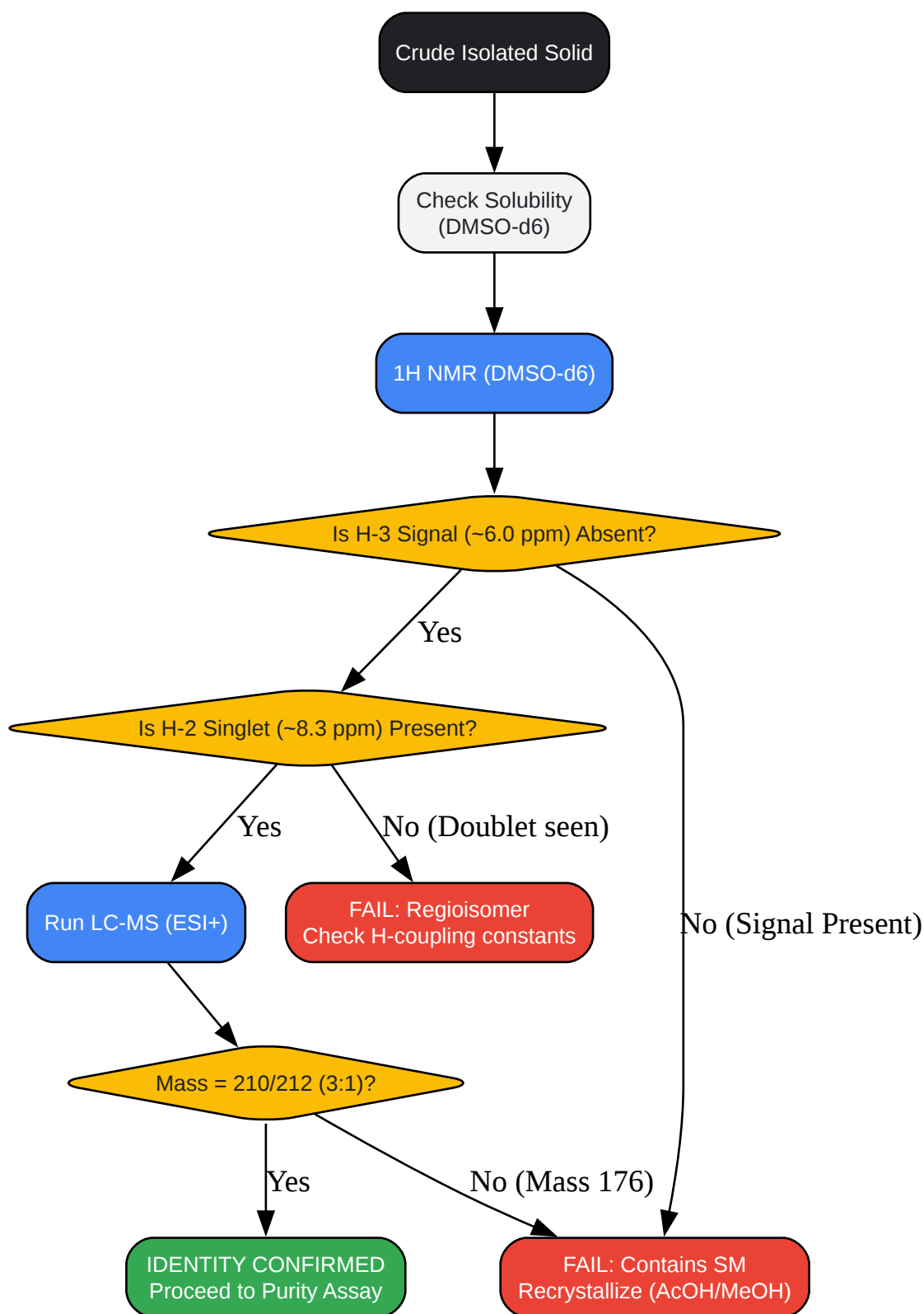


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Caption: Reaction pathway showing the origin of the target 3-chloro compound and potential impurities based on stoichiometry and conditions.

Figure 2: Analytical Characterization Decision Tree

A logic flow for confirming identity and purity.



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Caption: Step-by-step logic gate for validating the identity of **3-chloro-4-hydroxy-7-methoxyquinoline**.

Detailed Experimental Protocol (SOP)

Objective: To synthesize and characterize **3-chloro-4-hydroxy-7-methoxyquinoline** on a laboratory scale (10g basis).

Step 1: Synthesis (Reference Basis)

- Dissolve 7-methoxy-4-hydroxyquinoline (10.0 g, 57 mmol) in Glacial Acetic Acid (80 mL) and DMF (20 mL).
- Cool to 10-15°C.
- Add N-Chlorosuccinimide (NCS) (8.0 g, 60 mmol, 1.05 eq) portion-wise over 30 minutes. Note: Exothermic.
- Allow to warm to Room Temperature (RT) and stir for 4 hours.
- Quench: Pour into ice-water (500 mL). The product will precipitate as an off-white solid.
- Filtration: Filter and wash with water (3 x 50 mL) and cold methanol (20 mL).
- Drying: Vacuum oven at 50°C for 12 hours.

Step 2: Sample Preparation for Analysis

- HPLC: Weigh 5 mg of dried solid. Dissolve in 1 mL DMSO. Sonicate for 5 mins. Dilute to 10 mL with 1:1 Water:ACN. Filter through 0.2 µm PTFE filter.
- NMR: Dissolve 10 mg in 0.6 mL DMSO-d₆.

Step 3: Data Analysis Criteria

- Purity: >98.0% (Area %) by HPLC at 254 nm.[3]
- Residual Solvent: DMF < 880 ppm (ICH limit).

- Water Content: < 0.5% w/w (Karl Fischer).

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Broad Peaks in NMR	Aggregation or Tautomer Exchange	Ensure solvent is 100% DMSO-d ₆ . Heat NMR tube to 313K to sharpen exchangeable protons.
HPLC Peak Tailing	Interaction with Silanols	Increase buffer strength (use 10mM Ammonium Acetate) or lower pH (0.1% TFA).
Extra Peak at RRT 0.8	Incomplete Chlorination	Reaction stopped too early. Check stoichiometry of NCS.
Yellow Coloration	Oxidation/Impurities	Recrystallize from DMF/Ethanol. Pure compound is off-white.

References

- PubChem. (2025). 4-Bromo-3-chloro-7-methoxyquinoline (Related Intermediate).[4] National Library of Medicine. Available at: [\[Link\]](#)
- Google Patents. (2024). Processes for the preparation of selective estrogen receptor degraders (US11926634B2). (Describes chlorination of 7-methoxy-4-hydroxyquinoline).

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- To cite this document: BenchChem. [Analytical methods for 3-Chloro-4-hydroxy-7-methoxyquinoline characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598194/docs#analytical-methods-for-3-chloro-4-hydroxy-7-methoxyquinoline-characterization>]

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